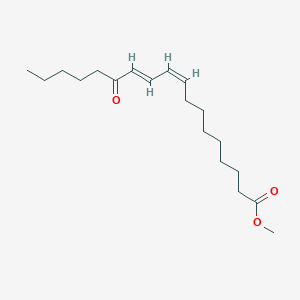
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is a conjugated polyunsaturated fatty acid methyl ester. This compound is characterized by the presence of a conjugated diene system and an oxo group at the 13th position. It is commonly found in plant seed oils and has been studied for its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- typically involves the esterification of the corresponding free acid. One common method is the reaction of 9,11-Octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the free acid from natural sources, followed by esterification. The extraction process may include solvent extraction, followed by purification steps such as distillation or chromatography to isolate the desired compound. The esterification step is similar to the laboratory synthesis, using methanol and an acid catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly at the oxo group or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the formulation of various products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- involves its interaction with cellular targets such as enzymes and receptors. It can modulate signaling pathways involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to interact with peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 9(Z), 11(E)-octadecadienoate: Another conjugated linoleic acid ester with potential anticancer properties.
Conjugated (9Z,11E)-Linoleic acid: A naturally occurring fatty acid with anti-cancer, anti-atherogenic, and anti-diabetic properties.
9(Z),11(E), 13(E)-Octadecatrienoic Acid methyl ester: A polyunsaturated fatty acid methyl ester found in plant seed oils.
Uniqueness
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is unique due to the presence of the oxo group at the 13th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate PPARs and its potential anti-inflammatory and anticancer properties make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
79790-32-2 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
methyl (9Z,11E)-13-oxooctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
InChI-Schlüssel |
HUDBAHZLUKDZOP-GDVMHIJESA-N |
Isomerische SMILES |
CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
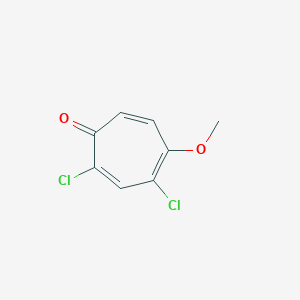
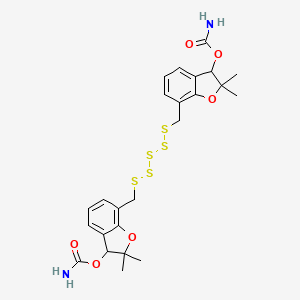
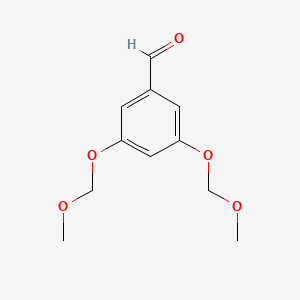
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
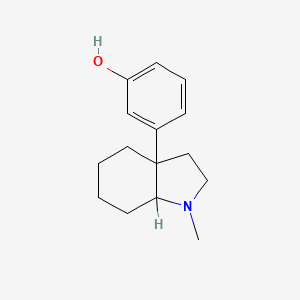
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
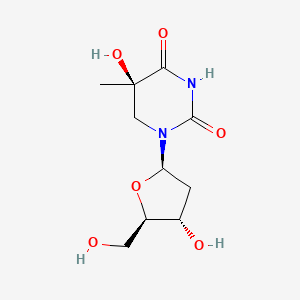
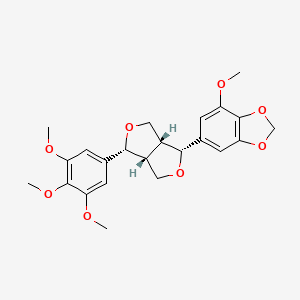

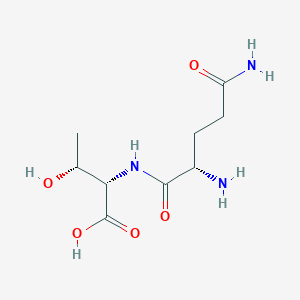

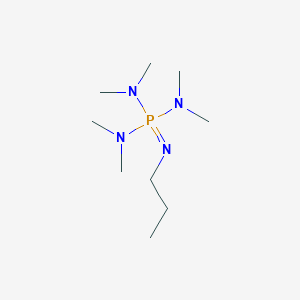
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
